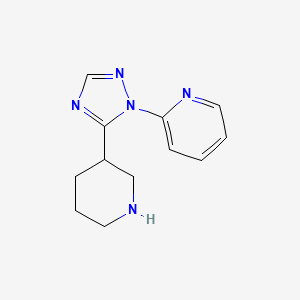
2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a piperidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for better control over reaction parameters and scalability. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine, triazole, and pyridine derivatives, such as:
- 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)benzene
- 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)thiophene
- 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)furan .
Uniqueness
What sets 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine apart from similar compounds is its unique combination of the piperidine, triazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(5-piperidin-3-yl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C12H15N5/c1-2-7-14-11(5-1)17-12(15-9-16-17)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2 |
InChI Key |
KLOAWGSCIWMRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=NN2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




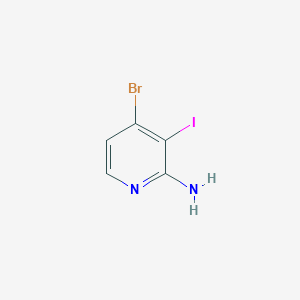

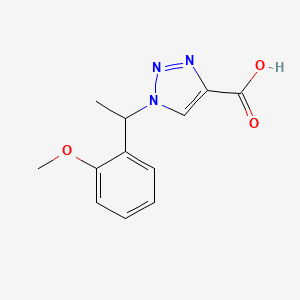
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)
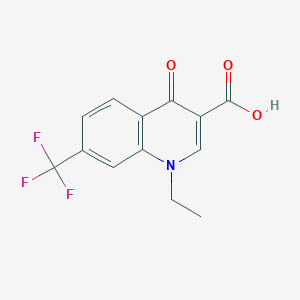

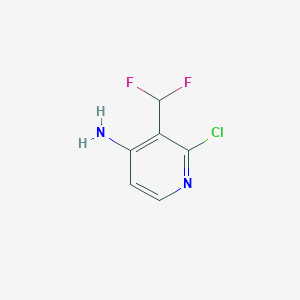
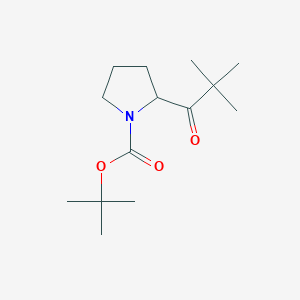
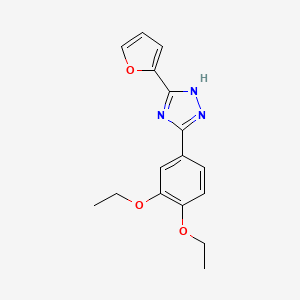


![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
